7-Methyloctyl hydrogen sulfate

Description

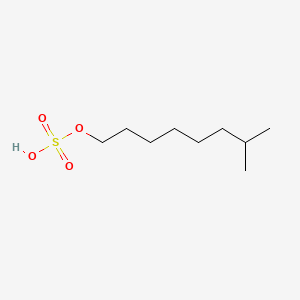

Structure

3D Structure

Properties

Molecular Formula |

C9H20O4S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

7-methyloctyl hydrogen sulfate |

InChI |

InChI=1S/C9H20O4S/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H,10,11,12) |

InChI Key |

ARACXKCAGMFROY-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCOS(=O)(=O)O |

Canonical SMILES |

CC(C)CCCCCCOS(=O)(=O)O |

Origin of Product |

United States |

Physicochemical Properties of 7 Methyloctyl Hydrogen Sulfate

The fundamental properties of 7-methyloctyl hydrogen sulfate (B86663) define its behavior in biological and chemical systems.

Table 1: Identifiers and Formula for 7-Methyloctyl Hydrogen Sulfate

| Identifier Type | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₂₀O₄S |

| Synonyms | 1-Octanol, 7-methyl-, hydrogen sulfate |

Table 2: Computed

| Property | Value |

| Molecular Weight | 224.31 g/mol |

| Monoisotopic Mass | 223.10095 g/mol |

| Net Charge (conjugate base) | -1 |

Note: Data for this table is compiled from various chemical databases. cleaninginstitute.org

Biosynthetic Pathways and Metabolic Transformations of 7 Methyloctyl Hydrogen Sulfate

Enzymatic Sulfation Mechanisms in Producer Organisms

The biosynthesis of 7-methyloctyl hydrogen sulfate (B86663) in producer organisms, such as Daphnia pulex, involves the enzymatic addition of a sulfate group to a precursor alcohol. This process is catalyzed by a specific class of enzymes known as sulfotransferases.

Role of Sulfotransferase Enzymes in Aliphatic Alcohol Sulfation

Sulfotransferases (SULTs) are a diverse family of enzymes that facilitate the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, which in this case is an aliphatic alcohol. researchgate.netnih.gov This sulfation reaction increases the water solubility of the substrate molecule. acs.org In various organisms, sulfation is a key step in detoxification pathways and in the biosynthesis of signaling molecules. researchgate.net

While direct enzymatic studies on the sulfation of 7-methyloctanol in Daphnia pulex are not extensively documented, the genome of Daphnia pulex is known to contain genes encoding for sulfotransferase enzymes. escholarship.orggenecards.orgresearchgate.net These enzymes are presumed to be responsible for the sulfation of various endogenous and exogenous compounds, including the aliphatic alcohol precursor of 7-methyloctyl hydrogen sulfate. The presence of these enzymes suggests a dedicated biochemical machinery for the production of such sulfated secondary metabolites. researchgate.netresearchgate.net

Precursor Identification and Elucidation of Biosynthetic Routes

The direct precursor to this compound is the corresponding branched-chain alcohol, 7-methyloctanol. The biosynthetic pathway, therefore, involves the formation of this alcohol followed by its sulfation. While the complete biosynthetic route for 7-methyloctanol in Daphnia is yet to be fully elucidated, it is likely derived from fatty acid metabolism pathways, which can produce a variety of linear and branched-chain alcohols.

The final step in the biosynthesis of this compound is the enzymatic sulfation of 7-methyloctanol. This reaction can be represented as follows:

7-methyloctanol + PAPS → this compound + PAP

This reaction is catalyzed by a specific sulfotransferase enzyme present in Daphnia pulex. The identification and characterization of the specific SULT enzyme responsible for this reaction would provide deeper insights into the regulation and specificity of kairomone production.

Biotransformation and Degradation Studies in Environmental Contexts

Once released into the environment, this compound is subject to biotransformation and degradation by microbial communities. The structural features of the molecule, particularly the branched alkyl chain, play a significant role in its environmental fate.

Microbial Degradation Pathways of Branched Alkyl Sulfates

The microbial degradation of alkyl sulfates is a well-established process that typically initiates with the enzymatic cleavage of the sulfate ester bond. heraproject.commst.dk This initial step is catalyzed by enzymes called alkylsulfatases, which release the corresponding alcohol and an inorganic sulfate ion. mst.dk

For branched-chain alkyl sulfates like this compound, the degradation pathway would proceed as follows:

Desulfation: A microbial alkylsulfatase cleaves the sulfate group from this compound to yield 7-methyloctanol and sulfate (SO₄²⁻).

Oxidation of the Alcohol: The resulting 7-methyloctanol is then oxidized. The initial oxidation of the terminal methyl group (ω-oxidation) forms a carboxylic acid. researchgate.net

β-Oxidation and α-Oxidation: The subsequent degradation of the fatty acid chain typically occurs via β-oxidation. However, the methyl branching in the 7-position of the octyl chain presents a challenge for the standard β-oxidation pathway. researchgate.net Microorganisms may employ alternative strategies, such as α-oxidation, to break down the branched structure one carbon atom at a time. researchgate.net

Research on the degradation of other branched alkyl sulfates has shown that bacteria from genera such as Pseudomonas are capable of this process. researchgate.net

Influence of Alkyl Chain Structure on Biodegradation Kinetics

The rate of biodegradation of alkyl sulfates is significantly influenced by the structure of their alkyl chain. mst.dk Generally, linear primary alkyl sulfates are readily biodegraded. epa.gov However, the presence of branching can affect the kinetics of degradation.

While specific kinetic data for this compound is not available, studies on other branched alkyl sulfates provide valuable insights. The position and nature of the branching can impact the rate of enzymatic attack by alkylsulfatases and the subsequent oxidation of the alcohol. Multiple branching, in particular, can considerably reduce the rate and extent of primary biodegradation. mst.dk The single methyl group at the 7-position of the octyl chain in this compound is a structural feature that would influence its degradation kinetics compared to linear or more highly branched analogs.

Conventional Chemical Synthesis Strategies for Alkyl Sulfates

The traditional synthesis of alkyl sulfates, including this compound, primarily involves the direct sulfation of the corresponding alcohol. This approach is foundational and widely utilized, albeit with considerations for selectivity and reaction conditions.

Sulfation of Corresponding Branched Alcohols

The most direct route to this compound is the sulfation of its parent alcohol, 7-methyloctan-1-ol. nih.gov This branched primary alcohol serves as the key precursor for the introduction of the sulfate moiety. Various sulfating agents can be employed for this transformation. Common reagents include sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes, such as sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide.

The reaction of 7-methyloctan-1-ol with a sulfating agent leads to the formation of the desired alkyl hydrogen sulfate. The choice of reagent and reaction conditions, such as temperature and solvent, is critical to optimize the yield and minimize the formation of byproducts, including dialkyl sulfates and ethers. For instance, the use of a sulfur trioxide-amine complex is often preferred for its milder nature compared to concentrated sulfuric acid, which can cause charring and other side reactions.

A general representation of the sulfation of 7-methyloctan-1-ol is depicted below:

CH₃CH(CH₃)(CH₂)₅CH₂OH + SO₃ → CH₃CH(CH₃)(CH₂)₅CH₂OSO₃H (7-methyloctan-1-ol)(Sulfating Agent)(this compound)

The resulting this compound is an acidic compound that can be isolated as such or, more commonly, neutralized with a base (e.g., sodium hydroxide) to form the corresponding salt, sodium 7-methyloctyl sulfate.

Mechanistic Considerations of Sulfation Reactions

The sulfation of an alcohol like 7-methyloctan-1-ol generally proceeds through a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfating agent. When using sulfur trioxide (SO₃), the highly electrophilic sulfur atom readily accepts the lone pair of electrons from the hydroxyl group.

The mechanism involves the formation of an intermediate, which then rearranges to the final product. The reaction is typically fast and exothermic. The presence of a base, such as pyridine (B92270) in a sulfur trioxide-pyridine complex, serves to moderate the reactivity of the SO₃ and to act as a proton scavenger for the proton liberated from the alcohol's hydroxyl group during the reaction.

In the case of branched alcohols like 7-methyloctan-1-ol, steric hindrance around the hydroxyl group can influence the reaction rate compared to linear alcohols. However, as a primary alcohol, the steric bulk is located further down the alkyl chain, and thus its reactivity is expected to be comparable to other primary alcohols.

Advanced Catalytic Systems in Sulfate Ester Synthesis

To improve the efficiency, selectivity, and environmental footprint of sulfation reactions, advanced catalytic systems have been developed. These include both heterogeneous and homogeneous catalysts that can facilitate the synthesis of sulfate esters like this compound under milder conditions.

Application of Heterogeneous and Homogeneous Catalysts

Heterogeneous Catalysts:

Solid acid catalysts offer significant advantages in terms of ease of separation, reusability, and reduced corrosion. Sulfated zirconia (SZ) is one such catalyst that has shown high activity in various acid-catalyzed reactions, including esterification. researchgate.net While not specifically documented for the sulfation of 7-methyloctanol, its application in the esterification of fatty acids with branched C8-C9 alcohols suggests its potential as a catalyst for the sulfation reaction, likely by activating the alcohol or the sulfating agent. icm.edu.pl Another example is the use of silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂), which has been demonstrated as an efficient heterogeneous catalyst for other organic transformations and could potentially be adapted for sulfation.

Homogeneous Catalysts:

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to higher activity and selectivity. Tetrabutylammonium hydrogen sulfate (TBAHS) has been used as a phase-transfer catalyst and as a Brønsted acid catalyst in various organic reactions, including phosphorylation, which shares mechanistic similarities with sulfation. acs.orgsigmaaldrich.com In a potential synthesis of this compound, TBAHS could facilitate the reaction between 7-methyloctanol and a sulfating agent in a biphasic system or act as a recyclable acid catalyst.

The table below summarizes some catalyst types and their potential application in the synthesis of this compound.

| Catalyst Type | Example | Potential Role in Synthesis of this compound |

| Heterogeneous | Sulfated Zirconia (SZ) | Solid acid catalyst, potentially activating the alcohol for sulfation. researchgate.net |

| Silica-supported Sodium Hydrogen Sulfate | Reusable solid acid catalyst. | |

| Homogeneous | Tetrabutylammonium hydrogen sulfate (TBAHS) | Phase-transfer catalyst or recyclable Brønsted acid catalyst. acs.orgsigmaaldrich.com |

| Imidazole-1-sulfonyl azide (B81097) hydrogen sulfate | While primarily a diazo-transfer reagent, its hydrogen sulfate salt form highlights the use of organic sulfate salts in synthesis. nih.gov |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of alkyl sulfates to reduce environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and catalytic methods to improve atom economy and energy efficiency.

For the synthesis of this compound, green chemistry approaches could involve:

Catalytic Routes: Employing reusable heterogeneous catalysts to minimize waste and avoid corrosive reagents like excess sulfuric acid. researchgate.neticm.edu.pl

Alternative Solvents: Exploring the use of greener solvents or solvent-free conditions to reduce volatile organic compound (VOC) emissions.

Bio-based Precursors: While 7-methyloctan-1-ol is synthetically produced, research into deriving branched-chain alcohols from biological sources could provide a more sustainable starting material.

Chemoenzymatic Synthesis and Biocatalysis Approaches

A significant development in the context of this compound is its identification as a natural product. It has been isolated from the water flea Daphnia pulex, where it acts as a kairomone, inducing morphological changes in the green alga Scenedesmus gutwinskii. ebi.ac.uk This discovery opens the door to biocatalytic and chemoenzymatic synthesis routes.

Chemoenzymatic synthesis combines chemical steps with biological transformations catalyzed by enzymes. This approach can offer high selectivity and milder reaction conditions compared to purely chemical methods. For the synthesis of this compound, a potential chemoenzymatic strategy would involve the enzymatic sulfation of 7-methyloctan-1-ol.

This would be catalyzed by a sulfotransferase (SULT) enzyme. Sulfotransferases are a class of enzymes that transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as an alcohol. nih.gov While a specific sulfotransferase for 7-methyloctanol has not been characterized, the existence of this compound in nature strongly suggests the presence of such an enzyme in Daphnia pulex. ebi.ac.uk

A hypothetical chemoenzymatic synthesis could involve:

Chemical synthesis of the precursor, 7-methyloctan-1-ol.

Enzymatic sulfation using a specific sulfotransferase and a suitable sulfate donor.

The table below outlines the key components of a potential biocatalytic approach.

| Component | Description | Relevance to this compound Synthesis |

| Enzyme | Sulfotransferase (SULT) | Catalyzes the transfer of a sulfate group to the alcohol. nih.gov |

| Substrate | 7-methyloctan-1-ol | The alcohol precursor to be sulfated. nih.gov |

| Sulfate Donor | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | The biological source of the sulfate group. nih.gov |

The discovery of 7-methyloctyl sulfate as a natural product underscores the potential of biocatalysis for its production. ebi.ac.uk Future research may focus on identifying and harnessing the specific enzymatic machinery from Daphnia pulex for the efficient and sustainable synthesis of this and other branched-chain alkyl sulfates.

Compound Name Reference

Discovery and Documentation in Marine Invertebrates

The compound 7-Methyloctyl hydrogen sulfate (B86663) is an organosulfate that has been identified and isolated from specific biological sources. ebi.ac.uk Its discovery is part of broader research into the chemical ecology of marine and freshwater invertebrates, which produce a wide array of secondary metabolites. mdpi.comresearchgate.net Aliphatic alkyl sulfates, while rarer than sulfated steroids and phenolics, have been reported from a diverse range of organisms including echinoderms, sponges, and ascidians. mdpi.comnih.gov

The primary documented source of 7-Methyloctyl hydrogen sulfate is the freshwater crustacean Daphnia pulex. ebi.ac.ukebi.ac.uk It was isolated as part of a study on kairomones, which are semiochemicals released by an organism that benefit an individual of another species that receives the chemical signal. ebi.ac.uk Specifically, this compound, along with other related aliphatic sulfates and sulfamates, was identified as a kairomone that induces morphological changes in the green alga Scenedesmus gutwinskii. ebi.ac.uk The structures of these novel compounds were determined through detailed spectroscopic and synthetic studies. ebi.ac.uk Daphnia pulex is known to produce a variety of these aliphatic sulfates, including related compounds such as 2,6-dimethylheptyl sulfate and 6-methyloctyl sulfate. nih.gov

Ascidians, or sea squirts, are a rich source of sulfur-containing natural products, including various alkyl sulfates. nih.govmdpi.comnih.gov Chemical investigations of Mediterranean ascidians such as Aplidium elegans and Ciona edwardsii, as well as species like Halocynthia roretzi and Polycitor adriaticus, have led to the isolation of several structurally simple and complex alkyl sulfates. nih.govnih.govresearchgate.net For instance, a series of antimicrobial alkyl sulfates were identified in the hepatopancreas of Halocynthia roretzi, suggesting a potential physiological role. nih.govmdpi.comnih.gov Another compound, sodium 2,6-dimethylheptyl sulfate, was isolated from the ascidian Polycitor adriaticus. researchgate.net However, based on the reviewed literature, the specific compound this compound has not been reported as an isolate from ascidian species. The research highlights that while ascidians produce compounds of this chemical class, the documented diversity does not currently include this compound. nih.govnih.govwashington.edu

The search for bioactive metabolites has revealed that sulfated compounds are widely distributed among marine invertebrates. mdpi.comresearchgate.netnih.gov Echinoderms (like sea cucumbers and starfish) and Porifera (sponges) are particularly well-known for producing sulfated steroids. mdpi.commdpi.com While less common, simple aliphatic sulfates have also been reported from these phyla. For example, studies on the sea cucumber Apostichopus japonicus and the marine sponge Callyspongia truncata have led to the isolation of various bioactive sulfates. nih.gov However, similar to the findings for ascidians, the current body of scientific literature does not specifically document the isolation of this compound from these other groups of marine organisms. The known distribution of this particular compound remains confined to Daphnia pulex. ebi.ac.uk

Table 1: Occurrence of this compound and Related Aliphatic Sulfates in Invertebrates An interactive table summarizing the documented sources of selected aliphatic sulfates.

| Compound | Organism | Phylum/Subphylum | Finding | Reference(s) |

| This compound | Daphnia pulex | Crustacea | Isolated and identified as a kairomone. | ebi.ac.uk |

| 2,6-Dimethylheptyl sulfate | Daphnia pulex | Crustacea | Isolated and identified as a kairomone. | nih.gov |

| 2,6-Dimethylheptyl sulfate | Polycitor adriaticus (Ascidian) | Tunicata | Isolated from the organism. | researchgate.net |

| 6-Methyloctyl sulfate | Daphnia pulex | Crustacea | Isolated and identified as a kairomone. | nih.gov |

| Various Alkyl Sulfates | Halocynthia roretzi (Ascidian) | Tunicata | Isolated from hepatopancreas; showed antimicrobial activity. | nih.govnih.gov |

| Various Alkyl Sulfates | Apostichopus japonicus (Sea cucumber) | Echinodermata | Isolated; showed antibacterial action. | nih.gov |

Identification in Ascidian Species

Methodologies for Natural Product Isolation and Purification

The isolation of specific lipidic compounds like this compound from complex biological matrices involves a multi-step process that combines efficient extraction with high-resolution purification techniques.

Chromatography is an essential tool for the separation and purification of sulfate esters from crude biological extracts.

High-Performance Liquid Chromatography (HPLC): This is a primary method for the analysis and purification of alkyl sulfates. nih.gov Various stationary phases can be employed, such as Acclaim C18 Surfactant, Surfactant C8, and Hypercarb columns, to separate alkyl sulfate ethoxymers and related compounds. oup.comresearchgate.net The choice of column and mobile phase composition is critical, as it determines the elution order and resolution of the target compounds. oup.com For instance, on an Acclaim C18 column, ethoxymers elute with an increasing number of ethoxylated units, while a reversed order is seen on a Hypercarb column. oup.comresearchgate.net

Ion Chromatography (IC): This technique is highly effective for the determination of sulfate and phosphate (B84403) in biological samples. nih.gov IC, particularly when coupled with suppressed conductivity detection, offers a sensitive and selective method for quantifying ionic species like sulfate esters. nih.govgoogle.comthermofisher.com It can be used to analyze hydrolysates of complex molecules to determine their sulfate content or to directly measure sulfate anions in various matrices. nih.govnih.gov For complex samples, a pretreatment step using a cation-exchange column may be necessary to eliminate interference from compounds like amino acids and peptides. nih.gov

The initial step in isolating this compound involves extracting the total lipid fraction from the source organism. As a lipid-soluble molecule with a polar sulfate group, its extraction requires solvent systems capable of handling amphipathic molecules.

Folch Method: This is a classic and widely used technique for the exhaustive extraction of lipids from animal tissues. nih.govgerli.com The method involves homogenizing the tissue sample in a chloroform (B151607)/methanol (B129727) (2:1, v/v) mixture. slideshare.netseafdec.org This solvent system is effective because the polar methanol helps to break the hydrogen bonds between lipids and cell membrane proteins, while the non-polar chloroform dissolves the lipids. nih.govfrontiersin.org The homogenate is then washed with a salt solution, causing a phase separation. The lower chloroform phase contains the purified lipids, which can be collected for further analysis. gerli.comseafdec.org

Alternative Solvent Extractions: Due to the toxicity of chloroform, various alternative and "greener" solvents have been investigated for lipid extraction from marine biomass. nih.govoup.com

Ethanol (B145695) and Isopropanol (B130326): Solvents like ethanol and isopropanol have been shown to be effective in extracting lipids from krill meal, with yields second only to the chloroform/methanol mixture. nih.gov Ethanol has also been successfully used to extract lipids from wet microalgae. mdpi.com

Acetone (B3395972) and Ethyl Acetate (B1210297): These solvents are also used, sometimes in combination with alcohols, for extracting lipids from marine by-products. mdpi.comgoogle.com For example, a procedure using successive acetone and alcohol treatments has been developed for extracting lipids from marine animal tissues. google.com

Dichloromethane: This solvent has been evaluated as a direct replacement for chloroform in the Folch method, offering similar extraction capabilities while avoiding some of the health and safety issues associated with chloroform. gerli.com

Table 2: Overview of Isolation and Purification Methodologies An interactive table summarizing key features of the techniques discussed.

| Technique | Principle | Application in Sulfate Ester Isolation | Key Features | Reference(s) |

| Folch Method | Liquid-liquid extraction using a chloroform/methanol solvent system to partition lipids from other cellular components. | Initial extraction of total lipid fraction containing amphipathic sulfate esters from biological tissue. | High recovery rate (95-99%) for total lipids; well-established and robust. | nih.govgerli.comseafdec.org |

| Alternative Solvent Extraction | Use of less toxic solvents like ethanol, acetone, or ethyl acetate for lipid extraction. | "Green" alternative for the initial extraction of lipids from marine organisms. | Reduces reliance on hazardous solvents like chloroform. | oup.commdpi.comgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. | Purification and analysis of individual alkyl sulfates from a mixed extract. | High resolution; various column chemistries available for specific separations. | nih.govoup.com |

| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion-exchange resin. | Quantification of sulfate esters, often after hydrolysis, or direct analysis of anionic compounds. | High sensitivity and selectivity for ionic species; can be coupled with conductivity detection. | nih.govnih.govthermofisher.com |

Ecological Roles and Mechanistic Investigations in Non Human Biological Systems

Role as Kairomone in Aquatic Interspecific Interactions

Alkyl sulfates, including 7-Methyloctyl hydrogen sulfate (B86663), are recognized for their crucial role in mediating interactions between different species in aquatic environments. nih.govmdpi.com These compounds function as kairomones, which are chemical substances released by one organism that benefit an individual of another species that receives the signal. nih.govebi.ac.uk This "eavesdropping" allows the receiving organism to gain an advantage, such as detecting a predator and initiating a defense mechanism. ebi.ac.uk

One of the most well-documented roles of 7-Methyloctyl hydrogen sulfate is its function as a kairomone that induces defensive morphological changes in phytoplankton. nih.govmdpi.com The compound has been isolated from the freshwater crustacean Daphnia pulex and is shown to trigger a defense response in the green alga Scenedesmus gutwinskii. ebi.ac.uk In the presence of predators like Daphnia, which graze on phytoplankton, Scenedesmus species change their morphology from unicellular to colonial forms. This change in morphology is a self-defense mechanism, making the algae too large to be consumed by the grazer. nih.gov

Studies have identified several aliphatic sulfates and sulfamates from Daphnia pulex that induce this protective colony formation in Scenedesmus gutwinskii var. heterospina. ebi.ac.uk this compound is one of these active compounds, demonstrating its direct involvement in the phenotypic plasticity of phytoplankton as a defense strategy. nih.govebi.ac.uk

| Compound | Source Organism | Affected Organism | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Daphnia pulex | Scenedesmus gutwinskii | Induction of morphological defense (colony formation) | nih.govebi.ac.uk |

| 2,6-Dimethylheptyl sulfate | Daphnia pulex | Scenedesmus gutwinskii var. heterospina | Induction of morphological defense | ebi.ac.uk |

| 6-Methyloctyl sulfate | Daphnia pulex | Scenedesmus gutwinskii var. heterospina | Induction of morphological defense | ebi.ac.uk |

The release of this compound by Daphnia pulex is a clear example of chemical signaling in a predator-prey relationship. nih.govebi.ac.uk While the Daphnia releases the compound as a metabolic byproduct, the prey, Scenedesmus, has evolved to detect this chemical signature as an indicator of predator presence. nih.govebi.ac.uk This inter-species chemical communication benefits the prey, which responds by forming defensive colonies, thus reducing predation pressure. nih.gov The study of such toxin-dependent predator-prey models reveals that chemical cues can significantly alter population dynamics, potentially increasing the biomass at lower trophic levels by reducing the predator's foraging success. The interaction mediated by this compound exemplifies how chemical ecology shapes the structure and function of aquatic food webs.

Induction of Morphological Defense in Phytoplankton (e.g., Scenedesmus species)

Antimicrobial Activities of this compound and Related Analogs

Beyond their role as signaling molecules, aliphatic sulfates isolated from marine invertebrates have demonstrated a range of bioactive properties, including antimicrobial activities. mdpi.comresearchgate.net Research into this class of compounds has revealed potential antibacterial and antifungal effects. nih.gov

Several aliphatic sulfates, structurally related to this compound, have shown notable antibacterial properties. For instance, a set of alkyl sulfates (compounds 7-10 in a 2019 review) isolated from the ascidian Halocynthia roretzi displayed inhibitory activity against the bacterium Vibrio alginolyticus. nih.gov At a concentration of 0.2 mg/disk, these compounds produced a 12 mm zone of growth inhibition. nih.gov Furthermore, sulfates isolated from the sea cucumber Apostichopus japonicus showed potent action against Escherichia coli at a concentration of just 0.05 µ g/disk . nih.gov Lignin-based spherical particles prepared with imidazolium (B1220033) hydrogen sulfate also showed antibacterial activity against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. frontiersin.org

| Compound Class/Source | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Alkyl sulfates from Halocynthia roretzi | Vibrio alginoliticus | 12 mm inhibition zone at 0.2 mg/disk | nih.gov |

| Sulfates from Apostichopus japonicus | Escherichia coli | Up to 15 mm inhibition zone at 0.05 µg/disk | nih.gov |

| Lignin-based particles with hydrogen sulfate ionic liquid | Staphylococcus aureus, Escherichia coli | 50% reduction in microorganisms after 1 hour | frontiersin.org |

The same group of alkyl sulfates (compounds 7-10) from the ascidian Halocynthia roretzi that exhibited antibacterial effects also showed antifungal activity. nih.gov When tested against the fungus Mortierella ramaniana, these compounds produced a 10 mm zone of growth inhibition at a concentration of 0.2 mg/disk. nih.gov This suggests that aliphatic sulfates possess a broad spectrum of antimicrobial capabilities. The presence of a sulfate group is considered a key feature for this biological activity. nih.govmdpi.com

| Compound Class/Source | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Alkyl sulfates from Halocynthia roretzi | Mortierella ramaniana | 10 mm inhibition zone at 0.2 mg/disk | nih.gov |

Antibacterial Properties in Model Organisms

Antifouling Properties and Mechanisms in Marine Environments

Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, is a significant issue in marine environments. mdpi.com There is growing interest in developing environmentally friendly antifouling agents. mdpi.com Natural products with a sulfated structure have emerged as promising candidates for antifouling coatings, often exhibiting low or no toxicity to the wider environment. mdpi.comresearchgate.net

Aliphatic sulfates, as a class, are being investigated for these properties. researchgate.net The mechanism of many antifouling agents involves either preventing the settlement of fouling organisms or inhibiting their growth. europa.eu For example, the sulfated phenolic acid zosteric acid, isolated from seagrass, serves as a model for nontoxic antifouling compounds from the sea. mdpi.comsemanticscholar.org While the specific antifouling mechanism of this compound has not been detailed, the activity of related sulfated compounds suggests a promising avenue for future research and development of new, sustainable antifouling technologies. mdpi.comresearchgate.net

Cytotoxicity and Antiproliferative Studies in Non-Human Cell Lines

The cytotoxic and antiproliferative properties of alkyl sulfates, including this compound, have been a subject of scientific inquiry, particularly focusing on their effects on various cancer cell lines. These studies aim to understand the structure-activity relationships that govern their biological effects.

In Vitro Effects on Murine Fibrosarcoma Cell Lines

Alkyl sulfates isolated from marine organisms have demonstrated cytotoxic activities against murine fibrosarcoma cell lines, such as WEHI-164. nih.gov For instance, certain sulfated compounds have been reported to be cytotoxic towards the WEHI murine fibrosarcoma cell line with IC₅₀ values ranging from 12.2 to 20.9 µg/mL. nih.gov While specific data for this compound on this particular cell line is not detailed in the provided search results, the general activity of related alkyl sulfates suggests a potential for cytotoxicity. nih.gov Other related compounds were evaluated against murine fibrosarcoma (WEHI 164) and showed weak cytotoxicity with IC₅₀ values between 50 and 370 µg/mL. nih.gov

Activity Against Leukemia Cells (e.g., P388)

The P388 murine leukemia cell line is another common model for assessing the antiproliferative activity of natural products. Some sulfated alkenes have been shown to be weakly active against leukemia cells (P388). nih.gov This suggests that the structural characteristics of the alkyl sulfate, such as the length of the carbon chain and the presence of unsaturation, may play a significant role in determining its potency against this specific cell line.

Influence of Sulfate Group and Chain Length on Activity

Research indicates that both the sulfate group and the length of the alkyl chain are critical determinants of the cytotoxic activity of these compounds. mdpi.com The presence of the sulfate group is considered pivotal for the cytotoxic effect. mdpi.com For instance, studies on BALB/c murine macrophages (J774A.1) revealed that the presence of a sulfate group appears to be essential for cytotoxic activity. nih.gov

The length of the alkyl chain also modulates the potency of these compounds. mdpi.com In some cases, a shorter carbon chain has been associated with higher activity. mdpi.com For example, one study comparing two similar sulfated alkanes found that the compound with a C19 chain was more active against J774A.1 cells than the one with a C20 chain. nih.gov This suggests that an optimal chain length exists for maximizing cytotoxic effects, likely related to the compound's ability to interact with cellular membranes or specific molecular targets.

Table 1: Cytotoxicity of Selected Alkyl Sulfates

| Compound | Cell Line | Activity (IC₅₀) |

|---|---|---|

| Normoterpenoid and Sulfates 16 & 17 | Murine Fibrosarcoma (WEHI) | 12.2 - 20.9 µg/mL nih.gov |

| Compounds 13, 14, and 15 | Murine Fibrosarcoma (WEHI 164) | 50 - 370 µg/mL nih.gov |

| Sulfate Alkenes (e.g., 25) | Leukemia (P388) | Weakly active nih.gov |

Enzyme Modulation and Other Biological Activities

Beyond their cytotoxic effects, alkyl sulfates have been investigated for their ability to modulate the activity of specific enzymes, highlighting their potential as biochemical tools or leads for therapeutic development.

Thrombin Inhibition Properties

Certain aliphatic sulfates have been identified as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. nih.gov The inhibitory activity is thought to be associated with the presence of the sulfate esters. nih.gov For example, a series of natural products, toxadocials A–C and toxadocic acid A, all containing sulfate esters, exhibited thrombin inhibition with IC₅₀ values ranging from 2.7 to 6.5 µg/mL. nih.gov This suggests that the negatively charged sulfate group may interact with key residues in the enzyme's active site or allosteric sites, leading to inhibition.

Metalloproteinase Inhibition

Aliphatic sulfates are also recognized for their potential to inhibit metalloproteinases. nih.govresearchgate.net These enzymes play crucial roles in tissue remodeling and are implicated in various pathological processes. wikipedia.org Synthetic metalloproteinase inhibitors often contain a functional group capable of chelating the catalytic zinc ion within the enzyme's active site. mdpi.com The sulfate group in compounds like this compound could potentially interact with the zinc ion or other residues in the active site, thereby inhibiting enzyme activity. mdpi.com

Table 2: Enzyme Inhibition by Sulfated Compounds

| Compound Class | Enzyme | Reported Activity |

|---|---|---|

| Toxadocials A–C, Toxadocic Acid A | Thrombin | IC₅₀ = 2.7 - 6.5 µg/mL nih.gov |

| Aliphatic Sulfates | Metalloproteinases | Inhibitory potential noted nih.govresearchgate.net |

Research on the Estrogenic Activity of this compound in Wildlife Models Remains Largely Unexplored

Comprehensive searches of available scientific literature reveal a significant gap in the understanding of the potential estrogenic activity of the chemical compound this compound in wildlife. Currently, there is no direct research or published data detailing the effects of this specific compound on the endocrine systems of non-human biological systems.

Scientific investigations into the estrogenic effects of chemical compounds in wildlife, such as fish, amphibians, and other aquatic organisms, are crucial for assessing their environmental risk. These studies often focus on a chemical's ability to mimic or interfere with the natural hormone estrogen, which can lead to adverse reproductive and developmental outcomes. waterquality.gov.aunih.gov

While research on this compound is absent, studies on structurally related compounds offer some context. For instance, alkylphenols, which feature an alkyl chain attached to a phenol (B47542) ring, are well-documented for their estrogenic effects in aquatic life. waterquality.gov.aumwrd.org Compounds like 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142) have been shown to bind to estrogen receptors and induce estrogenic responses in fish. researchgate.netnih.gov

Furthermore, research into other types of sulfated compounds, such as polychlorinated biphenyl (B1667301) (PCB) sulfate monoesters, indicates that the addition of a sulfate group can modulate hormonal activity, in some cases leading to anti-estrogenic effects. nih.gov However, these findings are specific to the class of compounds studied and cannot be directly extrapolated to alkyl sulfates like this compound without specific investigation.

The lack of data is highlighted by screening assessments of alkyl sulfates and α-olefin sulfonates, which have focused on general ecological risks like toxicity but have not specifically reported on estrogenic activity. canada.ca

Given the absence of direct research, no detailed findings or data tables on the estrogenic activity of this compound in wildlife models can be presented. Future research would be necessary to determine if this compound possesses any endocrine-disrupting properties and to what extent it may pose a risk to wildlife.

Analytical Characterization Methodologies for 7 Methyloctyl Hydrogen Sulfate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the detailed structural determination of 7-Methyloctyl hydrogen sulfate (B86663), offering insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfate Moiety Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organic molecules, including those containing a sulfate group. In the analysis of alkyl sulfates, both ¹H and ¹³C NMR provide critical information. The presence of the electron-withdrawing sulfate group leads to a noticeable downfield shift in the NMR signals of adjacent protons and carbons. nih.govresearchgate.net

For 7-Methyloctyl hydrogen sulfate, the methylene (B1212753) protons (CH₂) directly attached to the sulfate group are expected to show a significant downfield chemical shift in the ¹H NMR spectrum, typically appearing around δ 4.0 ppm. nih.gov This is a characteristic feature that helps in identifying the position of the sulfate ester. Similarly, in the ¹³C NMR spectrum, the carbon atom bonded to the sulfate moiety would also be shifted downfield, with an expected resonance around δ 70 ppm. nih.gov

The rest of the alkyl chain would exhibit ¹H NMR signals in the typical aliphatic region (δ 0.8-1.6 ppm). The isopropyl group at the 7-position would be identifiable by a doublet for the two methyl groups and a multiplet for the methine proton.

While specific NMR data for this compound is not extensively published, the principles of NMR spectroscopy applied to other alkyl sulfates provide a strong basis for its characterization. nih.govnih.gov For instance, studies on other marine natural product lipids containing primary alcohol sulfates have consistently shown this downfield shift for the methylene group bearing the sulfate. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the fragmentation pathways of this compound. The monoisotopic mass of 7-methyloctyl sulfate is 223.10095 Da. ebi.ac.uk

Using electrospray ionization (ESI) in negative ion mode is particularly effective for analyzing sulfate esters. In this mode, this compound would be detected as the deprotonated molecule [M-H]⁻ at an m/z corresponding to the 7-methyloctyl sulfate anion (C₉H₁₉O₄S⁻). ebi.ac.ukresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. A characteristic fragmentation of alkyl sulfates is the loss of the SO₃ group (80 Da) or the HSO₄⁻ ion (97 Da). For 7-methyloctyl sulfate, key fragmentation pathways would involve the cleavage of the C-O bond, leading to the formation of a fragment ion corresponding to the alkyl chain. The fragmentation pattern can help confirm the structure of the alkyl group. researchgate.netnih.gov

In positive ion mode, while less common for direct analysis of the intact molecule, fragmentation can lead to the formation of a carbocation corresponding to the alkyl chain after the loss of the sulfate group. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and polar compounds like this compound. Reversed-phase liquid chromatography is a common approach for separating alkyl sulfates. unlv.edu

In an LC-MS system, a C18 or similar reversed-phase column can be used to separate this compound from other components in a sample. nih.govyoutube.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.govyoutube.com

The mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer (HRMS), serves as a highly sensitive and selective detector. nih.govresearchgate.net By operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, LC-MS/MS can achieve very low detection limits, making it suitable for trace analysis in environmental and biological samples. researchgate.net The MRM mode, in particular, enhances specificity by monitoring a specific fragmentation of the parent ion. up.ac.za

Gas Chromatography (GC) Approaches for Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like alkyl sulfates. rsc.org Therefore, a derivatization step is typically required to convert this compound into a more volatile and stable derivative.

One common approach is the hydrolysis of the sulfate ester back to the corresponding alcohol (7-methyloctan-1-ol), which can then be analyzed by GC. Another strategy involves derivatization to form a less polar and more volatile ester. unlv.edu However, these derivatization reactions can be complex and may not be quantitative. unlv.edu

A more direct, though less common, approach for some alkylating agents involves derivatization with reagents like sodium thiocyanate (B1210189) to form volatile thiocyanate derivatives that can be analyzed by GC. rsc.org Alkali fusion followed by GC has also been explored for the analysis of alkyl sulfates, where the pyrolysis products like olefins and alcohols are detected. oup.com

Given these complexities, LC-MS is generally the preferred method for the analysis of this compound.

Advanced Detection Strategies in Complex Environmental Matrices

Detecting this compound in complex environmental matrices, such as water or sediment, requires robust sample preparation and highly sensitive detection methods. The compound has been identified as a kairomone produced by Daphnia pulex, indicating its presence and biological relevance in aquatic environments. nih.govebi.ac.uk

Sample preparation often involves a pre-concentration step to isolate the analyte from the matrix and enrich its concentration. Solid-phase extraction (SPE) with a C18 sorbent is a widely used technique for extracting non-polar to moderately polar compounds from aqueous samples.

Following extraction, LC-MS/MS is the analytical technique of choice due to its high selectivity and sensitivity, which are crucial for detecting trace levels of the compound amidst a complex background of other substances. up.ac.za The use of multiple reaction monitoring (MRM) significantly reduces matrix interference and allows for quantification at very low concentrations, often in the nanogram per liter (ng/L) range. High-resolution mass spectrometry (HRMS) can also be employed to provide high mass accuracy, which aids in the confident identification of the compound in complex samples.

The combination of optimized extraction techniques and advanced LC-MS/MS detection provides a powerful strategy for the reliable identification and quantification of this compound in challenging environmental matrices.

Theoretical and Computational Chemistry Studies on 7 Methyloctyl Hydrogen Sulfate

Molecular Modeling and Conformational Analysis

Conformational analysis of long-chain alkyl sulfates, such as sodium dodecyl sulfate (B86663) (SDS), has been extensively studied using molecular dynamics (MD) simulations. researchgate.net These studies reveal a significant degree of conformational flexibility in the alkyl tail. researchgate.net For 7-methyloctyl hydrogen sulfate, the C-C bonds in the octyl chain can rotate, leading to a multitude of possible conformations. The presence of the methyl group at the 7th position creates steric hindrance that influences the local geometry.

In aqueous solutions, studies on similar surfactants like sodium lauryl ether sulfate (SLES) have shown that the molecular conformation is highly dependent on the concentration. whiterose.ac.ukwhiterose.ac.ukacs.org At concentrations above the critical micelle concentration (CMC), the alkyl chains tend to adopt more trans conformations as they pack together in the micellar core. whiterose.ac.ukwhiterose.ac.uk While specific studies on this compound are limited, it is reasonable to infer a similar behavior. In a dilute solution, the alkyl chain would be more disordered, with a higher population of gauche conformations. As aggregation occurs, the chains would align, favoring the more extended trans conformations to maximize hydrophobic interactions and packing efficiency.

Table 1: Predicted Conformational Properties of this compound Based on Analogous Alkyl Sulfates

| Property | Description |

| Alkyl Chain Flexibility | The octyl chain possesses significant rotational freedom around its C-C single bonds, allowing for numerous conformational states. |

| Influence of Methyl Branch | The methyl group at the C7 position introduces steric constraints, favoring specific dihedral angles around the C6-C7 and C7-C8 bonds, influencing the overall molecular shape. |

| Dominant Conformations | In a non-aggregated state (e.g., in a vacuum or dilute solution), a mix of gauche and trans conformers is expected. In an aggregated state (e.g., micelle or bilayer), the extended trans conformation is likely to be more prevalent for the main chain to facilitate packing. |

| Headgroup Orientation | The sulfate headgroup is hydrophilic and will preferentially orient itself towards a polar environment, such as water, while the hydrophobic alkyl tail avoids it. |

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. mdpi.com For this compound, these calculations can predict properties such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and the energies of various reactive intermediates.

A quantum-chemical study on a series of small alkyl sulfates (R-OSO₃H, where R = methyl, ethyl, isopropyl, tert-butyl) using the Hartree-Fock method and Møller-Plesset perturbation theory (MP2) has provided valuable data on their electronic properties. researchgate.net These studies indicate that monoalkyl sulfates are covalent compounds, and the abstraction of the alkyl carbenium ion (R⁺) requires a substantial amount of energy. researchgate.net

The reactivity of alkyl sulfates is significantly influenced by the strong electron-withdrawing nature of the sulfate group (-OSO₃⁻). acs.org This effect reduces the reactivity of the hydrogen atoms on the carbon atoms adjacent to the sulfate group. acs.org For this compound, this implies that the C-H bonds further down the alkyl chain would be more susceptible to abstraction in radical reactions.

Table 2: Predicted Quantum Chemical Properties and Reactivity of this compound

| Parameter | Predicted Characteristics and Implications for Reactivity |

| Charge Distribution | The sulfate group carries a significant negative charge, localized primarily on the oxygen atoms. The carbon atom bonded to the sulfate group (C1) will be electrophilic due to the electron-withdrawing effect of the sulfate moiety. |

| HOMO (Highest Occupied Molecular Orbital) | Likely localized on the oxygen atoms of the sulfate group. This region would be the primary site for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Likely an antibonding σ* orbital associated with the C-O-S bond. Nucleophilic attack at the C1 carbon could lead to the cleavage of the C-O bond. |

| Reactivity towards Radicals | The sulfate group deactivates adjacent C-H bonds towards hydrogen abstraction. Therefore, radical attack is more likely to occur at positions further down the alkyl chain. The presence of a tertiary C-H bond at the 7-position might be a site of enhanced reactivity compared to the secondary C-H bonds. |

| Hydrolysis | The C-O sulfate ester linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield 7-methyloctanol and a sulfate ion. Quantum calculations can model the transition state for this reaction to determine the activation energy. |

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., with lipid bilayers)

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in complex environments, such as their interaction with lipid bilayers, which are the primary components of cell membranes. iphy.ac.cniphy.ac.cn These simulations can provide detailed information about the partitioning of a molecule into the bilayer, its orientation, and its effect on the membrane's structural properties.

MD simulations of sodium dodecyl sulfate (SDS) with dipalmitoylphosphatidylcholine (DPPC) lipid bilayers have shown that SDS molecules can readily penetrate the membrane. iphy.ac.cniphy.ac.cn The insertion of SDS at low concentrations can lead to a decrease in the area per lipid and an increase in bilayer thickness, suggesting a tightening of the lipid packing. iphy.ac.cniphy.ac.cn This is attributed to the strong hydrophilic interactions between the sulfate headgroup of SDS and the phosphocholine (B91661) headgroups of DPPC, as well as hydrophobic interactions between the alkyl chains. iphy.ac.cniphy.ac.cn

For this compound, it is expected to behave similarly. The branched alkyl tail may, however, introduce some differences in how it packs within the hydrophobic core of the lipid bilayer compared to a linear chain surfactant like SDS. The methyl branch could disrupt the ordered packing of the lipid acyl chains to a greater or lesser extent depending on its specific location and orientation within the bilayer.

Simulations of sodium lauryl ether sulfate (SLES) interacting with ceramide and DMPC bilayers have highlighted the importance of hydrogen bonding and favorable interactions between the surfactant headgroup and the lipid headgroups for partitioning into the bilayer. acs.orgnih.gov The sulfate headgroup of this compound would be expected to form hydrogen bonds with the headgroup region of a lipid bilayer. The free energy profile of transferring the surfactant from the aqueous phase into the bilayer, which can be calculated using umbrella sampling in MD simulations, would provide a quantitative measure of its affinity for the membrane. acs.orgnih.gov

Table 3: Predicted Interactions of this compound with a Lipid Bilayer from Molecular Dynamics Simulations

| Interaction Aspect | Predicted Behavior and Effect on Lipid Bilayer |

| Partitioning and Location | The molecule is expected to partition into the lipid bilayer with its hydrophobic 7-methyloctyl tail embedded in the hydrophobic core of the membrane and the hydrophilic sulfate headgroup anchored at the lipid-water interface, interacting with the lipid headgroups and water. |

| Orientation | The alkyl tail will likely align with the lipid acyl chains, although the methyl branch may cause some local disruption to the lipid packing. The C-O-S linkage will reside in the interfacial region of the bilayer. |

| Effect on Bilayer Structure | At low concentrations, it may induce ordering and thickening of the bilayer, similar to SDS. iphy.ac.cniphy.ac.cn At higher concentrations, it could lead to membrane disruption, thinning, and eventually the formation of pores or micelles, which is a common mechanism for the lytic activity of surfactants. |

| Intermolecular Forces | The primary driving force for partitioning is the hydrophobic effect, which drives the alkyl tail into the nonpolar interior of the bilayer. Electrostatic interactions and hydrogen bonding between the sulfate headgroup and the lipid headgroups and surrounding water molecules will stabilize its position at the interface. |

Future Research Directions and Potential Academic Applications

Untapped Biological Activities and Ecological Significance

The known biological activity of 7-methyloctyl hydrogen sulfate (B86663) centers on its role as a kairomone. heraproject.comebi.ac.uk It is produced by the water flea Daphnia pulex and induces morphological changes in the green alga Scenedesmus gutwinskii, a defense mechanism for the alga against predation. heraproject.comebi.ac.uknih.gov This specific interspecies communication highlights the ecological significance of this compound in freshwater ecosystems. nih.gov

However, the full spectrum of its biological activities is likely broader. Aliphatic sulfates isolated from various marine invertebrates have demonstrated a wide range of bioactivities, including cytotoxic, antimicrobial, and antifouling properties. mdpi.comnih.gov For instance, other sulfated alkanes and alkenes have shown activity against leukemia cells and murine macrophage cells. nih.govmdpi.commdpi.com Given that 7-methyloctyl hydrogen sulfate shares the core structure of a sulfated alkyl chain, it is plausible that it or its close analogs could exhibit similar activities. Future research should, therefore, focus on screening this compound for a wider array of biological effects, which could uncover novel applications in pharmacology and biotechnology.

The ecological significance of this compound may also extend beyond the Daphnia-Scenedesmus interaction. The release of chemical cues is a fundamental aspect of aquatic ecosystems, influencing community structure and dynamics. Investigating the effect of this compound on other freshwater organisms, such as different species of phytoplankton, zooplankton, and bacteria, could reveal a more complex ecological role. Furthermore, understanding the biosynthesis of this compound in Daphnia pulex and its degradation pathways in the environment are crucial areas for future ecological research.

Design of Novel Bioactive Analogs Based on this compound Scaffold

The structure of this compound, a relatively simple branched-chain alkyl sulfate, presents a valuable scaffold for the design of novel bioactive molecules. The synthesis of analogs could explore how variations in the alkyl chain length, the position and nature of the branching, and the degree of sulfation impact biological activity.

For example, studies on other bioactive sulfated natural products have shown that modifications to the molecular structure can significantly enhance or alter their activity. mdpi.com By systematically synthesizing a library of analogs of this compound, researchers could probe the structure-activity relationships that govern its kairomonal activity and potentially discover analogs with enhanced potency or entirely new biological functions. This approach has been successfully applied to other classes of natural products to develop new therapeutic agents. researchgate.net

The design of these analogs can be guided by computational modeling to predict their interaction with potential biological targets. This strategy could accelerate the discovery of new compounds with desired properties, such as increased efficacy or improved metabolic stability. The development of such analogs could lead to new tools for studying ecological interactions or even new leads for drug discovery.

Methodological Advancements in Synthesis and Analysis

The advancement of research on this compound and its analogs is contingent on the development of efficient and reliable methods for their synthesis and analysis.

Synthesis: The chemical synthesis of sulfated small molecules can be challenging due to issues with regioselectivity and the stability of the sulfate group. nih.govportlandpress.com However, several modern synthetic methods are well-suited for the preparation of this compound and its derivatives. These include:

Sulfamic acid (H₂NSO₃H): A mild and effective reagent for the sulfation of alcohols. nih.gov

Triethylamine-sulfur trioxide complex (Et₃N·SO₃): A versatile reagent for the sulfation of a wide range of molecules, including those with sensitive functional groups. nih.gov

Sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry: A powerful and general approach for the O-sulfation of complex molecules. nih.gov

These methods offer routes to synthesize not only this compound for further study but also a diverse range of analogs for structure-activity relationship investigations.

Analysis: Accurate and sensitive analytical methods are crucial for detecting and quantifying this compound in biological and environmental samples. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for the analysis of alkyl sulfates. oup.com Developing specific and validated analytical methods for this compound will be essential for pharmacokinetic studies, environmental monitoring, and understanding its biosynthesis and metabolism.

| Analytical Technique | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation from complex matrices. |

| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the parent compound and its analogs. |

Environmental Monitoring and Impact Assessment Research (excluding human health impacts)

As with other surfactants, alkyl sulfates like this compound can enter the environment through various pathways. nih.gov Although it is a naturally occurring compound, understanding its environmental fate and potential impact is important, especially if it or its analogs are considered for larger-scale applications.

Research in this area should focus on:

Developing specific monitoring programs: To determine the concentrations of this compound in natural waters and sediments, particularly in areas with high Daphnia populations. nih.gov

Investigating its biodegradation: The rate and pathway of biodegradation are key determinants of the environmental persistence of alkyl sulfates. The branched structure of this compound may influence its biodegradability compared to linear alkyl sulfates. nih.govtandfonline.com Studies have shown that while some branched alkyl sulfates are readily biodegradable, highly branched structures can be more persistent. nih.govchalmers.se

Assessing its ecotoxicological effects: Beyond its known kairomonal activity, it is important to assess the potential toxicity of this compound to a broader range of non-target aquatic organisms. cleaninginstitute.org

Data from these studies will be crucial for a comprehensive environmental risk assessment and to ensure that any future applications of this compound or its analogs are environmentally sustainable.

Q & A

Q. What spectroscopic methods are recommended for characterizing 7-methyloctyl hydrogen sulfate and confirming its structural identity?

Researchers should employ a combination of Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., sulfate and alkyl chain vibrations) and nuclear magnetic resonance (NMR) (¹H and ¹³C) to resolve the branched 7-methyloctyl moiety and hydrogen sulfate linkage. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns . For novel compounds, X-ray diffraction can resolve crystal structures, while purity should be confirmed via high-performance liquid chromatography (HPLC) .

Q. How can researchers design experiments to synthesize this compound with high reproducibility?

A methodologically robust approach involves alkylation of hydrogen sulfate precursors under controlled conditions (e.g., anhydrous environment, inert gas). Use silica gel column chromatography for purification, as demonstrated for structurally similar branched alkyl phthalates . Document reaction parameters (temperature, solvent, catalyst) in detail, and validate reproducibility through triplicate syntheses with consistent spectroscopic characterization .

Q. What are the key challenges in detecting this compound in environmental samples, and how can they be addressed?

Challenges include low environmental concentrations and interference from ubiquitous phthalates (e.g., bis(7-methyloctyl) phthalate). Use Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) with isotope-labeled internal standards to differentiate target compounds from pollutants. Optimize extraction protocols (e.g., solid-phase extraction) and validate detection limits via spiked recovery experiments .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial efficacy) may arise from variations in microbial strain susceptibility , compound purity, or assay conditions (e.g., pH, temperature). To address this, standardize testing using CLSI/MIC guidelines , include positive controls (e.g., tetracycline), and report purity metrics (e.g., HPLC ≥95%). Cross-validate results with independent assays, such as time-kill studies or biofilm inhibition .

Q. What experimental design considerations are critical for studying the proton conductivity of this compound in solid-state electrochemical applications?

Design temperature-dependent impedance measurements to assess proton conductivity, as demonstrated for CsHSO₄ electrolytes . Characterize phase transitions via differential scanning calorimetry (DSC) and correlate with conductivity changes. Ensure electrolyte stability under operational conditions (e.g., 150°C for hydrogen production) by conducting long-term durability tests .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological or environmental matrices?

Use molecular dynamics simulations to predict solubility, partitioning behavior, and membrane permeability. For antimicrobial studies, apply docking simulations to identify potential protein targets (e.g., bacterial cell wall synthases). Validate predictions with experimental data, such as MIC trends or environmental adsorption coefficients .

Q. What strategies mitigate synthesis byproducts when functionalizing this compound for novel derivatives?

Optimize reaction selectivity using protecting groups for the sulfate moiety during alkyl chain modifications. Monitor byproduct formation via thin-layer chromatography (TLC) and employ green chemistry principles (e.g., solvent-free reactions, biocatalysts) to reduce waste. For complex mixtures, leverage high-resolution mass spectrometry (HRMS) for precise identification .

Methodological Best Practices

- Data Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility: include raw spectral data, detailed synthetic protocols, and statistical analyses in supplementary materials .

- Environmental Impact : Follow EPA protocols for assessing biodegradation and ecotoxicity, particularly given structural similarities to persistent phthalates .

- Patent Considerations : When claiming novel derivatives, reference IUPAC nomenclature rules and provide unambiguous structural evidence (e.g., crystallographic data) to avoid disputes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.